Levofloxacin q-acid

Chiral Synthesis Stereochemical Purity Fluoroquinolone

Levofloxacin Q-acid (CAS 100986-89-8) is the sole chiral (S)-penultimate intermediate for levofloxacin API synthesis, validated by specific optical rotation ([α]20/D = -64°). It is the official EP Impurity F and USP Related Compound B, mandated for compendial impurity profiling and regulatory filing. Generic intermediates lack certified purity (>98% HPLC) and traceable documentation, risking ANDA rejection. Procure this fully characterized reference standard to ensure analytical method accuracy, batch release compliance, and successful regulatory submissions.

Molecular Formula C13H9F2NO4
Molecular Weight 281.21 g/mol
CAS No. 100986-89-8
Cat. No. B193970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevofloxacin q-acid
CAS100986-89-8
SynonymsLevofloxacin Carboxylic Acid (Levofloxacin Difluoro Impurity);  (3S)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid;  Levofloxacin Q-Acid;  USP Levofloxacin Related Compound B; 
Molecular FormulaC13H9F2NO4
Molecular Weight281.21 g/mol
Structural Identifiers
SMILESCC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O
InChIInChI=1S/C13H9F2NO4/c1-5-4-20-12-9(15)8(14)2-6-10(12)16(5)3-7(11(6)17)13(18)19/h2-3,5H,4H2,1H3,(H,18,19)/t5-/m0/s1
InChIKeyNVKWWNNJFKZNJO-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid to Pale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Levofloxacin Q-Acid (CAS 100986-89-8): A Critical Synthetic Intermediate and Pharmacopeial Impurity Standard for Fluoroquinolone Quality Control


Levofloxacin Q-acid (CAS 100986-89-8), also designated as Levofloxacin EP Impurity F and Levofloxacin Related Compound B [USP], is a key chiral intermediate in the synthesis of the broad-spectrum fluoroquinolone antibiotic levofloxacin . It is a white to light yellow solid with a molecular formula of C13H9F2NO4, a molecular weight of 281.21 g/mol, and a melting point exceeding 300°C [1]. This compound is not the active pharmaceutical ingredient (API) but is essential for both manufacturing process development and regulatory compliance, serving as a reference standard for impurity profiling and analytical method validation in levofloxacin drug substance and finished product testing .

Why Levofloxacin Q-Acid Cannot Be Substituted by Generic Ofloxacin Intermediates or Crude Synthesis Byproducts


Substituting Levofloxacin Q-acid with a generic fluoroquinolone intermediate or a non-characterized synthesis byproduct is scientifically invalid for two primary reasons. First, its defined stereochemistry—a specific optical rotation of [α]20/D = -64° (c=1, DMSO)—is critical for the asymmetric synthesis of the active S-enantiomer of levofloxacin, distinguishing it from the inactive or less active R-enantiomer found in racemic ofloxacin . Second, its use as a calibrated pharmacopeial reference standard (EP Impurity F, USP Related Compound B) for quantitative impurity analysis requires a fully characterized compound with certified purity (>98.0% by HPLC) and traceable documentation, which a generic or non-certified material cannot provide [1]. Using an unqualified material would compromise the accuracy, precision, and regulatory acceptance of analytical methods essential for drug safety and efficacy assessments [2].

Quantitative Differentiation of Levofloxacin Q-Acid: Head-to-Head Evidence for Procurement and Application


Defined Stereochemical Purity (Specific Rotation) Ensures Downstream Enantiomeric Fidelity Compared to Racemic Ofloxacin Intermediates

Levofloxacin Q-acid exhibits a defined and narrow specific rotation range of [α]20/D = -62.0 to -66.0 degrees (c=1, DMSO), with a typical value of -64 degrees . This quantitative optical rotation is a direct measure of its stereochemical purity as the (S)-enantiomer. In contrast, the corresponding intermediate derived from racemic ofloxacin would be a mixture of (S)- and (R)-enantiomers, exhibiting a significantly different or near-zero net optical rotation. This precise stereochemical control is paramount because the final drug substance, levofloxacin, is the pure (S)-enantiomer of ofloxacin; the (R)-enantiomer is considered a chiral impurity with different pharmacological properties [1].

Chiral Synthesis Stereochemical Purity Fluoroquinolone Levofloxacin Enantiomer

Certified High Purity and Structural Identity for Reliable Analytical Method Validation vs. Uncharacterized In-House Impurity Batches

Commercially available Levofloxacin Q-acid is supplied with a certified purity of >98.0% by HPLC and titration (T), with a typical specification of min. 98.0 area% . This high purity, combined with confirming analytical data (e.g., NMR, HPLC), ensures its suitability as a primary reference standard for quantifying related substances in levofloxacin drug substance and drug product per USP and EP monographs [1]. In contrast, in-house isolated or synthesized impurity batches often lack such rigorous characterization and certified purity, leading to significant variability in method validation parameters like accuracy, precision, and limit of quantitation (LOQ).

Analytical Method Validation Reference Standard HPLC Impurity Profiling Quality Control

Essential Role in a Validated Stability-Indicating HPLC Method for Quantifying Process-Related Impurities

Levofloxacin Q-acid (as EP Impurity F / USP Related Compound B) is a key analyte in a validated stability-indicating RP-HPLC method developed for the quantitative determination of levofloxacin in the presence of its degradation products and process-related impurities [1]. The method's ability to accurately resolve and quantify this specific impurity from the levofloxacin peak and other related substances is a critical performance parameter. While the exact resolution factor (Rs) between Levofloxacin Q-acid and levofloxacin is method-dependent, the system suitability requirement for the method typically specifies a resolution (Rs) of not less than 2.0 between the active peak and its closest eluting impurity [2].

Stability-Indicating Method RP-HPLC Process Impurities Levofloxacin Pharmaceutical Analysis

Limited Intrinsic Antibacterial Activity Confirms Its Primary Role as an Impurity, Not an Active Alternative

Levofloxacin Q-acid exhibits very weak antibacterial activity compared to the active drug levofloxacin. Its Minimum Inhibitory Concentration (MIC) is >128 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae [1]. In stark contrast, levofloxacin, the active pharmaceutical ingredient, demonstrates potent activity with an MIC of 0.75 µg/mL against penicillin-resistant Streptococcus pneumoniae [2]. This >170-fold difference in MIC values quantitatively underscores that Levofloxacin Q-acid is a significantly less active compound, confirming its primary utility lies not as a therapeutic agent but as a critical impurity marker and synthetic intermediate.

Minimum Inhibitory Concentration MIC Antibacterial MRSA Fluoroquinolone

High-Impact Application Scenarios for Levofloxacin Q-Acid (CAS 100986-89-8) Based on Differentiated Evidence


Analytical Reference Standard for USP/EP Impurity Profiling in Levofloxacin Drug Substance and Product Release

The primary and most critical application is as a certified reference standard for identifying and quantifying Levofloxacin EP Impurity F (or USP Related Compound B) in levofloxacin drug substance and finished dosage forms. Its use is mandated by official compendial methods (USP, EP) for purity testing [1]. The certified high purity (>98.0%) and verified stereochemical identity ensure accurate and reproducible results for HPLC and other analytical techniques, which is essential for batch release, stability studies, and meeting ICH Q3A/B impurity thresholds [2].

Critical Chiral Intermediate for the Asymmetric Synthesis of Levofloxacin

Due to its defined (S)-stereochemistry, validated by its specific optical rotation ([α]20/D = -64°), Levofloxacin Q-acid is the essential penultimate intermediate in the industrial synthesis of the active S-enantiomer, levofloxacin . The final step involves reaction with N-methylpiperazine, and the chiral purity of the Q-acid directly dictates the enantiomeric purity of the final API, a critical quality attribute for the drug's safety and efficacy [3].

Method Development and Validation for Forced Degradation and Stability-Indicating Studies

Levofloxacin Q-acid is a required analyte in validated, stability-indicating HPLC methods used to study the degradation pathways of levofloxacin under stress conditions (e.g., heat, light, oxidation, hydrolysis) [4]. Procuring this compound allows analytical development scientists to establish system suitability, determine relative retention times (RRT), and calculate relative response factors (RRF), which are fundamental for accurate quantification of this impurity in stability samples and for ensuring the robustness of the analytical method.

Process Analytical Technology (PAT) and Manufacturing Control

In levofloxacin manufacturing, monitoring the levels of Levofloxacin Q-acid is a key process control parameter. The reported industry experience of ~12% batch failure rates due to impurities exceeding pharmacopeial limits underscores the importance of having a reliable reference standard for real-time analytical monitoring and statistical process control . This enables proactive intervention to optimize reaction conditions (e.g., molar ratios of methylpiperazine to Q-acid) and reduce production waste and cost [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levofloxacin q-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.